REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2.C1COCC1.C(=O)=O.C([Li])CCC.[Cl:26]C1C2C(=CC=CC=2)C=CN=1.[S:37](=[O:39])=[O:38]>CO.CC(C)=O.C(OCC)C>[Cl:12][C:8]1[C:9]2[C:4](=[CH:3][C:2]([S:37]([Cl:26])(=[O:39])=[O:38])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
10.1 g
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Type
|
reactant
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Smiles
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BrC=1C=C2C=CN=C(C2=CC1)Cl
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Name
|
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Quantity
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41.6 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
416 mL
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Type
|
solvent
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Smiles
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C(C)OCC
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
hexanes
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Quantity
|
18.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CN=C(C2=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
S(=O)=O
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Name
|
n-chlorosuccinimide
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Quantity
|
5.55 g
|
Type
|
reactant
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Smiles
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring for another 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a light yellow solution
|
Type
|
CUSTOM
|
Details
|
to give a dark solution
|
Type
|
CUSTOM
|
Details
|
condensed into the reaction mixture from a lecture bottle (
|
Type
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TEMPERATURE
|
Details
|
warmed by a warm water bath
|
Type
|
CUSTOM
|
Details
|
for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to give a yellow suspension
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
consumption of 6-bromo-1-chloro-isoquinoline to 1-chloroisoquinoline-6-sulfinic acid
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Type
|
CUSTOM
|
Details
|
should be performed at −78° C
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
1.2 g of NCS and 100 mL of THF were added at room temperature
|
Type
|
WAIT
|
Details
|
After another 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid was filtered with an aid of 100 mL of THF
|
Type
|
CONCENTRATION
|
Details
|
The yellow filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
placed under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
CUSTOM
|
Details
|
The next day, the solid was triturated with i-PrOH (30 mL) at room temperature
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Type
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FILTRATION
|
Details
|
filtered quickly (
|
Type
|
WAIT
|
Details
|
left on the frit for less than 3 min), and
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum
|
Type
|
CUSTOM
|
Details
|
to give a beige solid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
absorbed onto a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
purified by chromatography through a silica gel column (120 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 20% EtOAc in heptane
|
Type
|
CUSTOM
|
Details
|
to provide a second batch
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |